molecular formula C11H12INO3 B556356 AC-P-Iodo-D-phe-OH CAS No. 201351-59-9

AC-P-Iodo-D-phe-OH

Cat. No.: B556356
CAS No.: 201351-59-9
M. Wt: 333.12 g/mol
InChI Key: RTVNNJWKXVLALU-SNVBAGLBSA-N
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Preparation Methods

The synthesis of AC-P-Iodo-D-phe-OH typically involves the iodination of N-alpha-acetyl-D-phenylalanineThe process can be carried out under mild conditions to ensure the integrity of the peptide bond .

Industrial production methods for this compound are not well-documented, but the synthesis generally follows standard peptide synthesis protocols, which may involve solid-phase peptide synthesis (SPPS) techniques. These methods allow for the precise incorporation of the iodine atom into the peptide structure.

Chemical Reactions Analysis

AC-P-Iodo-D-phe-OH undergoes various chemical reactions, including:

Scientific Research Applications

AC-P-Iodo-D-phe-OH has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins. Its unique iodine substitution makes it a valuable tool for studying peptide interactions and conformations.

    Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of various biological processes.

    Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of peptide-based drugs. Its unique structure may offer advantages in drug design and delivery.

    Industry: The compound’s properties make it useful in the development of novel materials and nanostructures.

Mechanism of Action

The mechanism of action of AC-P-Iodo-D-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The peptide structure allows it to interact with various biological molecules, potentially modulating their activity and function .

Comparison with Similar Compounds

AC-P-Iodo-D-phe-OH can be compared with other iodinated phenylalanine derivatives, such as:

    N-alpha-acetyl-4-iodo-L-phenylalanine: Similar in structure but with the L-configuration, which may result in different biological activities and interactions.

    N-alpha-acetyl-3-iodo-D-phenylalanine: The iodine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and properties.

    N-alpha-acetyl-4-bromo-D-phenylalanine:

This compound is unique due to its specific iodine substitution and D-configuration, which can influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVNNJWKXVLALU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304069
Record name N-Acetyl-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201351-59-9
Record name N-Acetyl-4-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201351-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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